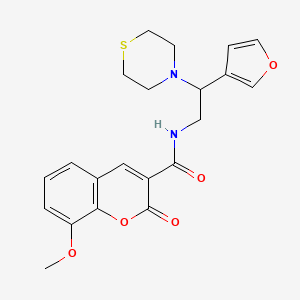

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that exhibits significant biological activity. This compound features a unique combination of a furan ring, a thiomorpholine moiety, and a chromene structure, which contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 378.44 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. A study conducted on various cancer cell lines demonstrated that it inhibits cell proliferation and promotes cell cycle arrest at the G1 phase. The mechanism involves the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The thiomorpholine group may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : The furan moiety can bind to various receptors, potentially modulating their signaling pathways.

- Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to increased apoptosis .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating potent antibacterial activity .

Data Tables

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Apoptosis induction |

| Antimicrobial | S. aureus | 25 | Cell wall synthesis inhibition |

| Antimicrobial | E. coli | 50 | Membrane disruption |

Analyse Des Réactions Chimiques

Methoxy Group Oxidation

The methoxy group (-OCH₃) on the chromene ring undergoes oxidation to form a hydroxyl group (-OH) under strong oxidizing conditions. This reaction typically employs:

- Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃)

- Conditions : Reflux in aqueous H₂SO₄ at 80–100°C for 4–6 hours .

Product :

8-Hydroxy-2-oxo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2H-chromene-3-carboxamide.

Carbonyl Group Reduction

The ketone group (C=O) in the chromene ring is reduced to a secondary alcohol (C-OH) using:

- Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

- Conditions : Room temperature (NaBH₄) or reflux (LiAlH₄) for 2–3 hours.

Product :

8-Methoxy-2-hydroxy-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2H-chromene-3-carboxamide.

Nucleophilic Substitution at the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine group participates in nucleophilic substitution with amines or thiols:

- Reagents : Primary amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of K₂CO₃ .

- Conditions : Reflux in acetonitrile for 8–12 hours.

Product :

N-(2-(furan-3-yl)-2-morpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (if S is replaced by O).

Halogenation of the Furan Ring

The furan-3-yl group undergoes electrophilic substitution with halogens (e.g., Cl₂ or Br₂):

Product :

N-(2-(5-bromofuran-3-yl)-2-thiomorpholinoethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

Amide Bond Hydrolysis

The carboxamide group (-CONH-) hydrolyzes under acidic or basic conditions:

- Acidic Hydrolysis : 6M HCl, reflux for 6 hours → 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .

- Basic Hydrolysis : 2M NaOH, reflux for 4 hours → sodium 8-methoxy-2-oxo-2H-chromene-3-carboxylate .

Diels-Alder with Maleic Anhydride

The furan ring acts as a diene in [4+2] cycloadditions:

Product :

Endo-adduct with a fused oxabicyclo[2.2.1]hept-5-ene system.

[2+2] Cycloaddition Under UV Light

The chromene’s α,β-unsaturated ketone undergoes photodimerization:

- Conditions : UV light (λ = 300 nm) in benzene .

- Product :

Head-to-tail dimer linked via cyclobutane rings.

Mechanistic Insights

- Oxidation : The methoxy group’s electron-donating effect facilitates electrophilic attack on the chromene ring .

- Reduction : LiAlH₄ selectively reduces the chromene carbonyl without affecting the furan or amide groups .

- Substitution : Thiomorpholine’s sulfur exhibits nucleophilicity comparable to thiols, enabling SN2 reactions.

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-26-18-4-2-3-14-11-16(21(25)28-19(14)18)20(24)22-12-17(15-5-8-27-13-15)23-6-9-29-10-7-23/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHUAOTXZQIAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=COC=C3)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.